The compound is sourced from chemical databases such as PubChem and BenchChem, where it is listed for research purposes. It falls under the category of organic compounds, specifically those containing furan rings and oxalamide functionalities. The presence of these functional groups suggests potential biological activities, including anticancer properties and applications in material sciences.
The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves a multi-step process:
For industrial applications, the synthetic routes may be optimized for larger scale production, utilizing continuous flow reactors and automated systems to enhance yield and consistency. Catalysts may also be employed to improve reaction efficiency.
The molecular structure of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can be described using various structural representations:
LGZICSZAAAUSOP-UHFFFAOYSA-N
, allowing for easy identification in chemical databases.
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(C2=CC=CO2)O
, which provides insight into its structural features.
The compound features a furan ring, a hydroxypropyl group, and a methoxy-substituted phenyl group attached to an oxalamide backbone. This unique combination of functional groups contributes to its potential biological activity and chemical reactivity.
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can participate in various chemical reactions:
The physical properties of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide include:
The chemical properties are characterized by:
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has several scientific applications:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: